1-Phenylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJSOVLHTDPFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611287 | |
| Record name | 1-Phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63921-23-3 | |
| Record name | 1-Phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Phenylpiperidin 4 Amine and Its Derivatives
Primary Synthetic Routes for 1-Phenylpiperidin-4-amine
The synthesis of this compound is predominantly achieved through reductive amination, a powerful and reliable method for forming carbon-nitrogen bonds. stackexchange.com This process typically involves the condensation of a piperidone derivative with aniline (B41778) to form an intermediate imine or iminium ion, which is then reduced to the target amine. stackexchange.com The choice of starting material, specifically whether the piperidine (B6355638) nitrogen is protected, dictates the subsequent steps required to obtain the final product.
Reductive Amination Processes
Reductive amination stands out as a versatile strategy that can circumvent issues like over-alkylation, which can be a problem with direct alkylation methods. stackexchange.com Two main precursors are commonly employed for this synthesis: 1-Boc-4-piperidone and 4-piperidone (B1582916) itself.
A prevalent method for synthesizing the target compound involves a two-step process starting with N-Boc-4-piperidone, a precursor where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. dtic.milun.org This protecting group strategy allows for the selective formation of the C-N bond at the 4-position of the piperidine ring. The initial step is the reductive amination of 1-Boc-4-piperidone with aniline to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.mil This intermediate is then subjected to a deprotection step to remove the Boc group and yield this compound.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a widely used reducing agent for the reductive amination of ketones and aldehydes due to its mild and selective nature. organic-chemistry.orgorganic-chemistry.org Unlike more reactive hydrides, NaBH(OAc)₃ does not readily reduce the starting ketone, but it efficiently reduces the iminium ion formed in situ from the condensation of the ketone and the amine. harvard.edu This selectivity minimizes the formation of alcohol byproducts. researchgate.net In the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, NaBH(OAc)₃ is added to a mixture of 1-Boc-4-piperidone, aniline, and acetic acid. dtic.mil Its use is advantageous as it is tolerant of many functional groups and generally provides high yields. organic-chemistry.orgharvard.edu
1,2-Dichloroethane (DCE) is the preferred solvent for many reductive aminations using sodium triacetoxyborohydride. organic-chemistry.orgechemi.com While other solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can be used, DCE is often chosen for its compatibility with the reaction conditions. organic-chemistry.orgorganic-chemistry.org
Acetic acid (AcOH) serves as a catalyst in the reductive amination of ketones. organic-chemistry.orgorganic-chemistry.org It facilitates the reaction by protonating the carbonyl oxygen, which activates the ketone towards nucleophilic attack by the amine. nih.gov It also promotes the dehydration of the resulting hemiaminal intermediate to form the crucial iminium ion, which is the species that is ultimately reduced by NaBH(OAc)₃. stackexchange.comnih.gov In a typical procedure, equimolar amounts of the ketone, amine, and acetic acid are combined before the addition of the reducing agent. dtic.milosti.gov
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Catalyst | Intermediate Product | Reference |
|---|---|---|---|---|---|---|
| 1-Boc-4-piperidone | Aniline | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Dichloromethane (B109758) | Acetic Acid (AcOH) | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |
Following the successful synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, the Boc protecting group must be removed to yield the final product. This is typically achieved under acidic conditions. dtic.mil Trifluoroacetic acid (TFA) is a common reagent for this transformation. commonorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) carbonyl oxygen by TFA, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. commonorganicchemistry.com This intermediate readily decarboxylates (loses CO₂) to furnish the free secondary amine, this compound, which is protonated by the excess acid to form the corresponding salt. commonorganicchemistry.com The reaction is often performed in a solvent like dichloromethane (DCM) at room temperature. commonorganicchemistry.com While TFA is effective, other acids like hydrochloric acid in dioxane have also been successfully employed for this deprotection step. dtic.mil
An alternative, more direct route involves the reductive amination of 4-piperidone (often as its hydrochloride salt) directly with aniline. un.orgnih.gov This approach avoids the protection-deprotection sequence required with the Boc-protected starting material. However, this method can be complicated by the potential for side reactions, such as the alkylation of the piperidine nitrogen, if other reactive species are present.
In a procedure analogous to the one described for the Boc-protected variant, 4-piperidone is reacted with aniline in the presence of a reducing agent like sodium triacetoxyborohydride and acetic acid as a catalyst. osti.govnih.gov This one-step process directly yields this compound. This method is often employed when synthesizing derivatives where the piperidine nitrogen is subsequently alkylated in a separate step. osti.govnih.gov
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Catalyst | Final Product | Reference |
|---|---|---|---|---|---|---|
| 4-Piperidone | Aniline | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Methylene Chloride | Acetic Acid (AcOH) | This compound | nih.gov |
Reaction of 4-Piperidone with Aniline
Use of Sodium Borohydride (B1222165) or Hydrogen Gas with Palladium on Carbon Catalyst
The reduction of the imine intermediate is commonly accomplished using either sodium borohydride (NaBH₄) or catalytic hydrogenation. evitachem.comwikipedia.org Sodium borohydride is a versatile reducing agent, though it can also reduce the starting ketone, necessitating careful control of reaction conditions, often by adding it after imine formation is complete. commonorganicchemistry.compurdue.edu
Alternatively, catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst offers an efficient reduction method. wikipedia.orgnih.gov This heterogeneous catalysis approach is widely used in both laboratory and industrial settings for its high efficiency and the ease of catalyst removal. nih.gov
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Catalyst (for H₂) | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | N/A | Can reduce both imines and carbonyls; often added after imine formation. commonorganicchemistry.compurdue.edu |
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Efficient, heterogeneous catalyst, widely used in industry. wikipedia.orgnih.gov |
| Sodium Cyanoborohydride (NaBH₃CN) | N/A | Less reactive than NaBH₄, selective for imines over ketones. youtube.commasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | N/A | Mild and selective, commonly used for reductive aminations. masterorganicchemistry.comorganic-chemistry.org |
Solvent Systems: Ethanol (B145695) or Methanol (B129727)
The choice of solvent is crucial for the success of the reductive amination. Ethanol and methanol are frequently employed as solvents for these reactions. evitachem.comcommonorganicchemistry.com They are capable of dissolving the reactants and reagents, facilitating the reaction. When using sodium borohydride, alcoholic solvents are common, while catalytic hydrogenation can also be performed in these media. evitachem.comcommonorganicchemistry.com
Alkylation of 4-Aminopiperidine (B84694) with Phenyl Halides
An alternative synthetic route to this compound involves the direct N-arylation of 4-aminopiperidine with phenyl halides. This method falls under the category of Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. jk-sci.comwikipedia.org
Palladium Catalysis and Reaction Conditions
The Buchwald-Hartwig amination utilizes a palladium catalyst, often in the form of a Pd(0) complex, in conjunction with a phosphine (B1218219) ligand and a base. jk-sci.comlibretexts.org The ligand plays a critical role in the catalytic cycle, influencing the reaction's efficiency and scope. wikipedia.orgacs.org The reaction typically involves an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) as the phenyl source and a base, such as sodium tert-butoxide, to facilitate the deprotonation of the amine. jk-sci.com
Table 2: Key Components of Buchwald-Hartwig Amination
| Component | Function | Examples |
|---|---|---|
| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(dba)₂, Pd(OAc)₂ |
| Phosphine Ligand | Stabilizes the palladium complex and influences reactivity. | BINAP, DPPF, XPhos. jk-sci.comwikipedia.org |
| Base | Deprotonates the amine nucleophile. | Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS). jk-sci.com |
| Aryl Halide | Phenyl group source. | Bromobenzene, Chlorobenzene |
Challenges and Side Reactions (e.g., N-alkylation)
While powerful, the Buchwald-Hartwig amination is not without its challenges. One significant issue is the potential for multiple alkylations, particularly when using primary amines. masterorganicchemistry.com In the context of 4-aminopiperidine, which has both a primary and a secondary amine, careful control of reaction conditions is necessary to achieve selective N-arylation at the secondary amine of the piperidine ring without affecting the primary amino group. nih.gov Advances in ligand design have helped to mitigate some of these side reactions by promoting the desired reductive elimination step over competing pathways. acs.org
Synthetic Strategies for Functionalized this compound Derivatives
The this compound scaffold serves as a versatile building block for creating a wide array of functionalized derivatives. evitachem.com These modifications are crucial for exploring the structure-activity relationships of these compounds in various biological contexts.
General Principles of Modification: Oxidation, Reduction, Substitution
Standard organic transformations can be applied to modify the this compound core. evitachem.com These include:
Oxidation: The nitrogen atom of the piperidine ring can be oxidized to form N-oxides. evitachem.com
Reduction: The primary amine can be further derivatized through reductive amination with other aldehydes or ketones. evitachem.com
Substitution: The phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups such as halogens or nitro groups. evitachem.com These substitutions can significantly alter the electronic and steric properties of the molecule.
Synthesis of Fentanyl and its Analogs utilizing this compound as a Precursor
This compound, also known as 4-anilinopiperidine (4-AP), and its N-phenethyl derivative, 4-anilino-N-phenethylpiperidine (4-ANPP), are key precursors in the synthesis of fentanyl and its numerous analogs. federalregister.govwikipedia.org Several synthetic routes have been developed over the years, with the most prominent being the Janssen, Siegfried, and Gupta methods. wikipedia.org
The "Janssen Method" and its Variations
The original synthesis of fentanyl, developed by Paul Janssen in 1964, initially involved N-benzyl-4-piperidone as a starting material. wikipedia.orgfederalregister.gov A variation of this method, however, can utilize precursors that lead to the formation of this compound. The core of the Janssen method involves the conversion of a suitable piperidine precursor to norfentanyl (N-phenyl-N-(piperidin-4-yl)propionamide), which is then alkylated to yield fentanyl. federalregister.govregulations.gov While the classic Janssen route starts with benzylfentanyl, modifications can adapt the later stages of the synthesis to use 4-anilinopiperidine derivatives. federalregister.govregulations.gov
The "Siegfried Method"
The Siegfried method is a widely recognized synthetic route for fentanyl that directly involves 4-ANPP. wikipedia.orgwikipedia.org This method typically starts with the synthesis of N-phenethyl-4-piperidone (NPP). wikipedia.org The NPP is then reacted with aniline through reductive amination to produce 4-anilino-N-phenethylpiperidine (4-ANPP). wikipedia.org The final step involves the acylation of 4-ANPP with propionyl chloride to yield fentanyl. federalregister.gov This method is noted for its efficiency and has been a common route in various laboratory settings. federalregister.gov
A general representation of the final step in the Siegfried method is as follows:
Reactant: 4-anilino-N-phenethylpiperidine (4-ANPP)
Reagent: Propionyl chloride
Product: Fentanyl
This synthetic pathway can be readily adapted to produce various fentanyl analogs by substituting propionyl chloride with other acylating agents. federalregister.gov
The "Gupta Method" and its Dependence on 4-Anilinopiperidine
The Gupta method, often referred to as a "one-pot" synthesis, provides a more direct route to fentanyl and is heavily reliant on 4-anilinopiperidine (4-AP). wikipedia.orgregulations.gov In this pathway, 4-piperidone is used to synthesize 4-anilinopiperidine. regulations.gov This intermediate, 4-anilinopiperidine, then serves as an alternative to NPP for the synthesis of 4-ANPP. federalregister.govregulations.gov The 4-anilinopiperidine is reacted with a phenethylating agent, such as phenethyl bromide, to form 4-ANPP. regulations.gov The resulting 4-ANPP is then acylated, as in the Siegfried method, to produce fentanyl. federalregister.gov The Gupta method has been identified as a predominant synthesis route in recent years. wikipedia.org
A key advantage of the Gupta method is that it bypasses the direct use of NPP, instead forming 4-ANPP from the more readily available 4-anilinopiperidine. federalregister.govwikipedia.org
Derivatives with Enhanced Analgesic Potency
The versatile nature of the 4-anilinopiperidine scaffold has allowed for the synthesis of numerous fentanyl analogs with significantly enhanced analgesic potency. By making structural modifications to the core molecule, researchers have been able to develop compounds with potencies many times that of morphine. nih.govresearchgate.net
For example, the introduction of a methyl ester group at the 4-position of the piperidine ring, as seen in carfentanil, results in a compound with an exceptionally high analgesic potency. nih.gov Similarly, modifications to the N-acyl group and the piperidine nitrogen substituent have yielded a wide array of potent analgesics. nih.gov
Table 1: Examples of Fentanyl Analogs with High Analgesic Potency
| Compound | Key Structural Modification | Reported Potency (relative to morphine) |
| Carfentanil | 4-methoxycarbonyl group | ~10,000x |
| Sufentanil | Thienyl-ethyl group on piperidine nitrogen and a methoxymethyl group at the 4-position | ~500-1000x |
| Alfentanil | Tetrazolinone group in the N-alkyl chain | Potent, with a rapid onset and short duration of action |
| Remifentanil | Ester linkage in the N-alkyl chain | Potent, with an ultra-short duration of action |
This table is for illustrative purposes and potencies are approximate.
Synthesis of Specific Analogs (e.g., Carboxyfentanyl, Isobutyrylfentanyl)
The synthesis of specific fentanyl analogs often involves the use of 1-phenethyl-N-phenylpiperidin-4-amine (4-ANPP) as a starting material.
Carboxyfentanyl: The synthesis of carboxyfentanyl and related derivatives can be achieved by reacting 4-ANPP with an appropriate acid anhydride (B1165640). nih.gov For instance, reacting 4-ANPP with succinic anhydride leads to the formation of a carboxyfentanyl derivative. nih.gov This approach allows for the introduction of a carboxylic acid functional group, which can be a key feature for developing bivalent ligands that target multiple receptors. nih.gov
Isobutyrylfentanyl: The synthesis of isobutyrylfentanyl is accomplished by a modification of the standard fentanyl synthesis. researchgate.net Instead of using propionyl chloride for the final acylation step, isobutyryl chloride is used. The reaction is typically carried out by dissolving 4-ANPP in a suitable solvent like anhydrous dichloromethane, cooling the solution, and then adding the isobutyryl chloride in the presence of a base such as triethylamine (B128534). researchgate.net
Synthesis of Other Piperidine Derivatives with Biological Activity
The piperidine ring is a prevalent scaffold in a vast number of biologically active compounds and pharmaceuticals. smolecule.comajchem-a.com this compound and its derivatives serve as versatile starting materials for the synthesis of a wide range of piperidine-containing molecules with diverse biological activities beyond opioid agonism. These activities include antimicrobial, antiviral, and central nervous system effects. ajchem-a.combiomedpharmajournal.org
For instance, the piperidine framework can be incorporated into more complex heterocyclic systems. ajchem-a.com The amino group of this compound provides a reactive handle for further chemical transformations, allowing for its integration into various molecular architectures. scielo.br Research has explored the synthesis of novel piperidine derivatives with potential applications as σ1 receptor ligands for cancer therapy and as agents for treating neurodegenerative diseases like Alzheimer's. ajchem-a.comnih.gov
The synthesis of these derivatives often involves multi-step reaction sequences, including alkylation, acylation, and condensation reactions, to build upon the core piperidine structure. smolecule.comajchem-a.com
1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
The synthesis of 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine can be achieved from 1-benzyl-4-anilino-4-piperidinemethanol. In a typical procedure, a mixture of 1-benzyl-4-anilino-4-piperidinemethanol, sodium hydride, and hexamethylphosphoric triamide is treated with methyl iodide. The reaction proceeds overnight, and after aqueous workup and extraction with toluene, the crude product is obtained as an oil. prepchem.com Purification via liquid chromatography yields the final product. prepchem.com
Alternatively, a multi-step synthesis starting from N-benzylpiperidone is possible. This involves a Strecker condensation to form a cyanoamine, which is then hydrolyzed to an amide. google.com Another approach begins with N-benzyl-4-carboxy-4-anilinopiperidine sodium salt, which is converted to the desired product in a three-step sequence. google.com
A related compound, 4-(methoxymethyl)-N-phenyl-4-piperidinamine, can be synthesized by the hydrogenolysis of 1-benzyl-4-(methoxymethyl)-N-phenyl-1-(phenylmethyl)-4-piperidinamine. This reaction is carried out at normal pressure and room temperature using a palladium-on-charcoal catalyst in acetic acid. After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified by column chromatography. prepchem.com
Table 1: Synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
| Starting Material | Reagents | Key Steps | Reference |
|---|---|---|---|
| 1-Benzyl-4-anilino-4-piperidinemethanol | Sodium hydride, Methyl iodide, Hexamethylphosphoric triamide | Etherification | prepchem.com |
| N-Benzylpiperidone | --- | Strecker condensation, Hydrolysis | google.com |
| N-Benzyl-4-carboxy-4-anilinopiperidine sodium salt | --- | Three-step synthesis | google.com |
4-(Aminomethyl)-1-benzyl-2,6-bis(4-chlorophenyl)-N-phenylpiperidin-4-amine
The synthesis of 4-(aminomethyl)-1-benzyl-2,6-bis(4-chlorophenyl)-N-phenylpiperidin-4-amine has been reported with a yield of 85%. figshare.com The characterization of this compound includes its melting point of 145-148 °C and analytical data confirming its elemental composition. figshare.com The synthesis of related analogs with different substituents on the phenyl rings, such as methoxy (B1213986) and nitro groups, has also been described. figshare.com
A general method for preparing related 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b] Current time information in Bangalore, IN.acs.orgdiazepines involves the reaction of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylideneketones in refluxing ethanol with acetic acid. nih.gov
Table 2: Characterization Data for 4-(Aminomethyl)-1-benzyl-2,6-bis(4-chlorophenyl)-N-phenylpiperidin-4-amine
| Property | Value | Reference |
|---|---|---|
| Yield | 85% | figshare.com |
| Melting Point | 145-148 °C | figshare.com |
1-(4-Nitrophenethyl)-N-phenylpiperidin-4-amine
The synthesis of 1-(4-nitrophenethyl)-N-phenylpiperidin-4-amine can be accomplished through the reduction of 2-(4-nitrophenyl)-1-(4-(phenylamino)piperidin-1-yl)ethan-1-one. google.com A solution of the starting material in anhydrous tetrahydrofuran (THF) is treated with a 1M solution of borane (B79455) in THF and heated to reflux. acs.orggoogle.com After quenching the reaction with methanol, the resulting residue is refluxed in hydrochloric acid, cooled, and basified to yield the product. google.com This compound is a key intermediate in the synthesis of other molecules, such as N-(1-(4-aminophenethyl)piperidin-4-yl)-N-phenylpropionamide, a hapten used in the development of vaccines. acs.org
Table 3: Synthesis of 1-(4-Nitrophenethyl)-N-phenylpiperidin-4-amine
| Starting Material | Reagents | Key Steps | Reference |
|---|
1-Methyl-N-phenylpiperidin-4-amine
1-Methyl-N-phenylpiperidin-4-amine can be prepared through various synthetic routes. One method involves the reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethylamine (B46881) to form an amide intermediate. google.com Another approach utilizes transfer hydrogenation to convert piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, which can then be further elaborated. google.com
Phenylfentanyl and related MOR antagonists
The development of antagonists for the μ-opioid receptor (MOR) based on the fentanyl scaffold is an active area of research. researchgate.net Novel atropisomeric fentanyl analogues have been synthesized that exhibit potent antagonistic activity against the MOR. researchgate.net The synthesis of these compounds often involves introducing specific structural modifications to the core fentanyl structure to switch its activity from agonistic to antagonistic. researchgate.net For instance, the introduction of axial chirality into the fentanyl structure has been shown to be a key feature in designing MOR antagonists. researchgate.net Phenylfentanyl itself has been noted as a partial agonist with relatively low efficacy at the MOR. researchgate.net
Industrial-Scale Synthesis and Optimization
The large-scale production of this compound and its derivatives requires optimized and efficient synthetic methods.
Continuous Flow Reactors
Continuous flow reactors are increasingly being utilized for the industrial synthesis of this compound and related compounds. evitachem.com These systems offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. beilstein-journals.org For instance, the reductive amination of 4-piperidone with aniline, a common method for synthesizing this compound, can be efficiently carried out in a continuous flow setup. evitachem.com The use of packed-bed flow systems with heterogeneous catalysts, such as palladium, has also been developed for the continuous synthesis of aryl amines from phenols. nih.gov This technology allows for high product selectivity and functional group tolerance over extended operational times. nih.gov The implementation of continuous flow processing can lead to significant increases in throughput compared to batch reactors. mdpi.com
Table 4: Advantages of Continuous Flow Reactors in Chemical Synthesis
| Advantage | Description | Reference |
|---|---|---|
| Improved Heat and Mass Transfer | Efficient mixing and temperature control lead to better reaction kinetics and selectivity. | beilstein-journals.org |
| Enhanced Safety | Smaller reaction volumes and better control over reaction parameters reduce the risk of hazardous events. | beilstein-journals.org |
| Greater Scalability | Production capacity can be easily increased by extending the operating time or by numbering up the reactors. | beilstein-journals.org |
Solvent-Free Alkylation Techniques
Solvent-free alkylation methods offer significant advantages in chemical synthesis, including reduced environmental impact, lower costs, and often, accelerated reaction times. These techniques are particularly relevant for the synthesis of this compound and its derivatives.
One notable solvent-free approach involves the use of microwave irradiation. Microwave-assisted synthesis has been demonstrated to be a rapid, efficient, and environmentally friendly methodology for various organic transformations. oatext.commdpi.com In the context of alkylation, microwave heating can dramatically shorten reaction times compared to conventional heating methods. mdpi.com For instance, the synthesis of enamines, which are structurally related to the intermediates in some amine syntheses, has been successfully achieved under solvent-free microwave conditions using a Lewis acid catalyst like lithium perchlorate. sciforum.net This method is praised for its mild conditions and simple work-up procedures. sciforum.net
Another solvent-free strategy employs molten reactants at elevated temperatures. For industrial-scale production, the alkylation of N-phenylpiperidin-4-amine can be achieved using molten phenethyl bromide at 120°C, which circumvents the need for solvents like dichloromethane. This approach not only aligns with green chemistry principles but can also simplify product isolation and purification.
The table below summarizes key aspects of solvent-free alkylation techniques applicable to the synthesis of piperidine derivatives.
Table 1: Overview of Solvent-Free Alkylation Techniques
| Technique | Catalyst/Conditions | Key Advantages | Relevant Applications |
| Microwave-Assisted Synthesis | Lewis acids (e.g., LiClO₄), Ammonium (B1175870) acetate (B1210297) | Rapid reaction times, high yields, eco-friendly. oatext.comsciforum.net | Synthesis of α,β-unsaturated compounds, enamines, and various heterocyclic derivatives. oatext.comsciforum.netresearchgate.net |
| Molten Reactant Method | High temperature (e.g., 120°C) | Eliminates solvent use, suitable for industrial scale. | Large-scale synthesis of 1-phenethyl-N-phenylpiperidin-4-amine. |
These solvent-free methods represent a significant advancement in the synthesis of this compound and its derivatives, offering more sustainable and efficient manufacturing processes.
Purification Methods: Crystallization and Chromatography
The purification of this compound and its derivatives is a critical step to ensure high purity for their intended applications. The primary methods employed for this purpose are crystallization and chromatography.
Crystallization is a widely used technique for purifying solid organic compounds. chemrevlett.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool, which leads to the formation of crystals of the pure compound, while impurities remain in the mother liquor. chemrevlett.com The choice of solvent is crucial for effective purification.
For piperidine derivatives, a variety of solvents and solvent systems have been successfully utilized for recrystallization. Ethanol is a common choice, often used in its distilled or absolute form. chemrevlett.com Mixtures of solvents can also be effective. For example, isopropanol/heptane mixtures have been used to achieve purities greater than 99% for certain piperidine derivatives through temperature-gradient recrystallization. Other solvent systems reported for the recrystallization of piperidine derivatives include ethanol/water, methanol-ethyl acetate, and chloroform-ethanol. chemrevlett.comgoogleapis.com
The table below provides examples of solvent systems used for the crystallization of various piperidine derivatives.
Table 2: Solvents for Crystallization of Piperidine Derivatives
| Compound Type | Solvent/Solvent System | Reference |
| 1-phenethyl-N-phenylpiperidin-4-amine | Isopropanol/Heptane | |
| 1-phenethyl-N-phenylpiperidin-4-amine | Ethanol/Water | |
| 3-Alkyl-4-anilinopiperidines | Not specified | researchgate.net |
| Piperidin-4-one derivatives | Distilled Ethanol | chemrevlett.com |
| Piperidin-4-one derivatives | Ethanol-Ethyl Acetate | chemrevlett.com |
| Novel piperidine derivatives | Chloroform-Ethanol | googleapis.com |
| N-(4-piperidinyl)-N-phenylamides | Ethanol | google.com |
Chromatography is another powerful purification technique, particularly useful for separating complex mixtures or when crystallization is not effective. Column chromatography is a common method where the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column. academie-sciences.frnih.gov A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation.
For the purification of this compound and its derivatives, silica gel column chromatography with a mobile phase of ethyl acetate and hexane (B92381) is frequently employed. In some cases, to prevent interactions between basic amine compounds and the acidic silica gel, a competing amine like triethylamine may be added to the mobile phase. biotage.com Another approach is to use a different stationary phase, such as basic alumina. researchgate.netbiotage.com
The following table outlines common chromatographic conditions for the purification of piperidine derivatives.
Table 3: Chromatographic Purification of Piperidine Derivatives
| Stationary Phase | Mobile Phase | Application | Reference |
| Silica Gel | Ethyl Acetate/Hexane | Purification of 1-phenethyl-N-phenylpiperidin-4-amine and its derivatives. | |
| Alumina | Not specified | Separation of cis/trans diastereoisomers of 3-alkyl-4-anilinopiperidines. | researchgate.net |
| Silica Gel | Trichloromethane/Methanol | Purification of 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)-4-piperidinamine. | google.com |
| Silica Gel | Ethyl Acetate/Hexane (1:4) | Purification of novel piperidine derivatives. | chemrevlett.com |
The selection of the most appropriate purification method, whether crystallization or chromatography, depends on the specific properties of the compound and the impurities present. Often, a combination of both techniques is necessary to achieve the desired level of purity. academie-sciences.fr
Pharmacological Profiles and Mechanisms of Action of 1 Phenylpiperidin 4 Amine and Its Derivatives
Interaction with Opioid Receptors
Derivatives of 1-phenylpiperidin-4-amine are well-known for their interaction with the opioid system, particularly the μ-opioid receptor (MOR). semanticscholar.org This interaction is central to their analgesic properties and has been a major focus of drug development. tandfonline.comacs.org
The affinity of this compound derivatives for the μ-opioid receptor (MOR) can vary significantly based on their specific structural modifications. While the parent compound, 1-phenethyl-N-phenylpiperidin-4-amine (4-ANPP), has low intrinsic activity, its derivatives can exhibit high affinity for MOR. For instance, fentanyl, a potent synthetic opioid, is a full agonist that binds with high affinity to the MOR. acs.org
Research has shown that modifications to the 4-anilidopiperidine scaffold can produce a wide range of affinities, from mid-nanomolar to micromolar concentrations. tandfonline.comtandfonline.com For example, certain fentanyl analogues with substitutions on the anilide ring, such as compounds OMDM586, OMDM591, and OMDM593, have demonstrated notable affinity for MOR with mid-nanomolar IC50 values. tandfonline.comtandfonline.com The introduction of a 4-carbomethoxy group at the piperidine (B6355638) ring, as seen in carfentanil, results in one of the most potent known synthetic opioids, with a very high binding affinity (IC50 of 0.19 nM). mdpi.com Similarly, bivalent ligands created by conjugating enkephalin analogues with 4-anilidopiperidine derivatives have shown excellent binding affinities at the μ-opioid receptor, with some reaching the nanomolar and even sub-nanomolar range. nih.gov
Conversely, some derivatives exhibit weak affinity for the MOR, suggesting their biological effects may be mediated by other systems. tandfonline.com The binding mode of these analogues may also differ from that of fentanyl, which could explain a loss of agonistic character despite structural similarities. tandfonline.comtandfonline.com Studies on fentanyl derivatives have indicated that the N-phenethyl group and the anilide aromatic ring are crucial for high-affinity binding to the MOR. tandfonline.commdpi.com
| Compound | Binding Affinity (Ki or IC50) | Receptor Selectivity | Reference |
|---|---|---|---|
| Fentanyl | 5.99 nM (IC50) | High for MOR | tandfonline.com |
| Carfentanil (F15) | 0.19 nM (IC50) | High for MOR | mdpi.com |
| Lofentanil (F16) | 0.208 nM (IC50) | High for MOR | mdpi.com |
| Sufentanil (F21) | 0.40 nM (IC50) | High for MOR | mdpi.com |
| Bivalent Ligand 17 | 0.1 nM (Ki) | μ/δ Agonist | nih.gov |
| (+)-31 (Fentanyl-type Antagonist) | 1.86 nM (Ki) | MOR Antagonist | acs.org |
| (-)-31 (Fentanyl-type Antagonist) | 4.96 nM (Ki) | MOR Antagonist | acs.org |
The interaction of this compound derivatives with μ-opioid receptors (MORs) leads to the modulation of neurotransmitter release, which is a key mechanism behind their pharmacological effects. frontiersin.org Opioid receptors, including MORs, are G-protein-coupled receptors (GPCRs) that typically couple to inhibitory Gi/o proteins. frontiersin.orgcambridge.org
Activation of presynaptic MORs generally inhibits the release of excitatory neurotransmitters like glutamate (B1630785) and substance P. nih.gov This is achieved through several intracellular signaling pathways, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels, and the direct inhibition of voltage-gated calcium channels. frontiersin.orgcambridge.org The reduction in calcium influx into the presynaptic terminal is a primary mechanism for decreased neurotransmitter release. frontiersin.org
The 1-phenethyl-N-phenylpiperidin-4-amine skeleton, famously associated with potent MOR agonists like fentanyl, is also being explored for the development of novel MOR antagonists. nih.govnih.gov This research is driven by the need for effective treatments for opioid misuse and overdose. acs.orgnih.gov While agonists activate the receptor, antagonists bind to it without eliciting a response, thereby blocking the effects of agonists. google.com
Researchers have successfully identified fentanyl derivatives that act as potent MOR antagonists. nih.gov For example, a compound referred to as phenylfentanil, which shares the same core structure as fentanyl, has been identified as a potent and neutral antagonist of the MOR. nih.govnih.gov Further studies on phenylfentanil and its derivatives are underway to characterize their potential as reversal agents for fentanyl-induced toxicity. nih.gov
The development of such antagonists from a scaffold typically known for agonists highlights the subtle structural modifications that can switch a compound's pharmacological profile from agonism to antagonism. acs.org For instance, enantiomers of a specific fentanyl derivative (compound 31) both displayed high, nanomolar-level binding affinity for the MOR but acted as antagonists. acs.org This line of research aims to produce antagonists with improved properties over existing drugs like naloxone, such as a longer duration of action or different receptor selectivity profiles. acs.orgacs.org
Exploration of Other Biological Targets and Pathways
Beyond their well-established role as opioid receptor modulators, derivatives of this compound have shown promise in other therapeutic areas, including oncology and neurodegenerative diseases.
The piperidine moiety is a structural feature found in many compounds with anticancer properties. encyclopedia.pubmdpi.com Research into derivatives containing this scaffold has revealed potential for treating various cancers. encyclopedia.pubmdpi.com Specifically, certain piperidine derivatives have been evaluated for their cytotoxic effects against hypopharyngeal tumor cells, such as the FaDu cell line. encyclopedia.pubresearchgate.net
For example, a study involving the synthesis of spirooxindolopyrrolidine-embedded piperidinone showed that the resulting compound exhibited slightly better cytotoxicity and induction of apoptosis in FaDu cells compared to the reference drug, bleomycin (B88199). encyclopedia.pubresearchgate.net Another study identified a prenylated indole (B1671886) alkaloid, which, while not a direct this compound derivative, contains a complex heterocyclic system, that strongly inhibited the growth of the FADU cell line with an IC50 value of 0.43 ± 0.03 μM. frontiersin.orgnih.gov These findings suggest that the piperidine scaffold can be a valuable component in the design of new agents for hypopharyngeal cancer. encyclopedia.pubscielo.br
| Compound Type | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Spirooxindolopyrrolidine-embedded piperidinone | FaDu | Showed slightly better cytotoxicity than bleomycin (IC50 = 21.8 μM) | encyclopedia.pubresearchgate.net |
| Prenylated Indole Alkaloid (Compound 1) | FADU | 0.43 ± 0.03 μM | frontiersin.orgnih.gov |
| Anlotinib | Fadu | Inhibited proliferation and migration | scielo.br |
In the context of Alzheimer's disease (AD), a key therapeutic strategy is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.commdpi.com The piperidine scaffold is a core component of donepezil, a well-known AChE inhibitor used in AD treatment. cambridge.orghilarispublisher.com
Research has focused on developing novel piperidine derivatives that can act as dual inhibitors of both AChE and BChE. mdpi.commdpi.com A dual-inhibition profile is considered potentially more beneficial for treating dementia. mdpi.com Several studies have synthesized and evaluated new series of piperidine-containing compounds for their anticholinesterase activity. mdpi.comtandfonline.comacs.org
For instance, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives yielded compounds with submicromolar IC50 values against both AChE and BChE. tandfonline.com Similarly, a tacrine-donepezil hybrid containing a 1-benzylpiperidin-4-yl side chain demonstrated potent, nanomolar inhibition of both enzymes. hilarispublisher.com Another study on benzylpiperidine-linked diarylthiazoles identified a compound with an IC50 value of 0.30 μM for AChE and 1.84 μM for BChE. acs.org These findings underscore the potential of the this compound backbone and related structures in designing multi-target-directed ligands for Alzheimer's disease. acs.orgmdpi.com
| Compound Series | Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b) | AChE | 0.39 ± 0.11 µM | tandfonline.com |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j) | BChE | 0.16 ± 0.04 µM | tandfonline.com |
| Benzylpiperidine-Linked Diarylthiazole (44) | AChE | 0.30 ± 0.01 μM | acs.org |
| Benzylpiperidine-Linked Diarylthiazole (44) | BChE | 1.84 ± 0.03 μM | acs.org |
| Tacrine-Donepezil Hybrid (51) | AChE & BChE | Potent nanomolar inhibition | hilarispublisher.com |
Antileishmanial Activity
Derivatives of this compound have demonstrated notable potential in the fight against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. brieflands.com Research into spiro heterocycles incorporating a piperidine moiety has identified these structures as a promising scaffold for antileishmanial drug development. figshare.com
Specifically, studies on trisubstituted pyrazoles and pyrimidines derived from this compound have shown significant antileishmanial activity. researchgate.net For instance, certain pyrazole (B372694) derivatives exhibited micromolar activity against Leishmania tropica and Leishmania infantum. researchgate.net The strategic modification of the this compound structure, such as the introduction of a 4-phenylpiperidin-1-yl chain, has been a key factor in enhancing this activity. researchgate.net
The following table details the antileishmanial activity of selected 1-Benzyl-N-phenylpiperidin-4-amine derivatives. figshare.comtandfonline.com
| Compound | Structure | Activity |
| 1-benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carbonitrile | C31H29N3 | Antileishmanial |
| 4-(Aminomethyl)-1-benzyl-2,6-bis(4-chlorophenyl)-N-phenylpiperidin-4-amine | C31H31Cl2N3 | Antileishmanial |
| 4-(Aminomethyl)-1-benzyl-2,6-bis(4-methoxyphenyl)-N-phenylpiperidin-4-amine | C33H37N3O2 | Antileishmanial |
| 4-(Aminomethyl)-1-benzyl-2,6-bis(4-nitrophenyl)-N-phenylpiperidin-4-amine | C31H31N5O4 | Antileishmanial |
Inhibition of Protein Arginine Methyltransferases (PRMTs) in Oncology
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play a crucial role in various cellular processes, and their dysregulation is often linked to cancer. nih.govnih.gov Derivatives of this compound have emerged as potent inhibitors of these enzymes, particularly PRMT4 and PRMT6, which are overexpressed in several cancers. nih.gov
A notable example is the development of a dual inhibitor of PRMT4 and PRMT6, derived from a benzylpiperidinylethanamine scaffold. nih.gov This compound, MS049, demonstrated significantly improved potency in both biochemical and cellular assays compared to its parent compound. nih.gov The ethylenediamino group within the piperidinylethanamine structure acts as an arginine mimetic, anchoring the inhibitor in the substrate-binding channel of the enzyme. nih.gov
Potential as Serotonin (B10506) Transporter (SERT) Inhibitors
While direct studies on this compound as a SERT inhibitor are limited, the broader class of phenylpiperidine derivatives has a well-established history in this area. wikipedia.org For example, Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a 4-phenylpiperidine (B165713) derivative. wikipedia.org This suggests that the this compound scaffold could be a valuable starting point for the design of novel SERT inhibitors. Further research is needed to explore the specific structure-activity relationships for SERT inhibition within this chemical series.
Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
Derivatives of this compound have been identified as potent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme central to the biosynthesis of N-acylethanolamines (NAEs). acs.orgnih.gov NAEs are a class of bioactive lipids with diverse physiological roles. nih.gov
A significant breakthrough in this area was the development of LEI-401, a pyrimidine-4-carboxamide (B1289416) derivative. acs.orgnih.govresearchgate.net The creation of this potent and selective NAPE-PLD inhibitor involved the strategic replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine, which resulted in a threefold increase in inhibitory potency. acs.orgnih.govresearchgate.net Further modification led to a nanomolar potent inhibitor with drug-like properties. acs.orgnih.gov
Influenza Virus Hemagglutinin Inhibition
The hemagglutinin (HA) protein of the influenza virus is a crucial component for viral entry into host cells and is a key target for antiviral therapies. frontiersin.orguomustansiriyah.edu.iq Derivatives of this compound, specifically N-benzyl 4,4-disubstituted piperidines, have been identified as a potent class of influenza H1N1 virus inhibitors. smolecule.comcsic.es These compounds have been shown to inhibit the fusion peptide of hemagglutinin, representing a novel mechanism for influenza virus fusion inhibition. smolecule.comcsic.es This discovery opens up new avenues for the development of antiviral drugs targeting the influenza virus.
Sigma Receptor (σR) Affinity and Selectivity
Sigma receptors (σR), comprising σ1 and σ2 subtypes, are involved in a variety of pathological conditions, making them important therapeutic targets. researchgate.netmdpi.com Derivatives of this compound have shown significant affinity and selectivity for these receptors. researchgate.net
For instance, novel substituted 1-phenyl-2-cyclopropylmethylamines containing a 4-phenylpiperidin-4-ol (B156043) moiety have demonstrated high affinity for both σ1 and σ2 receptor subtypes. researchgate.net One particular derivative, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate, exhibited high affinity for σ1 sites (Ki = 1.5 nM) and favorable σ1/σ2 selectivity. researchgate.net Furthermore, fentanyl triazole derivatives incorporating a this compound core have been synthesized and evaluated for their affinity for both mu-opioid and sigma-1 receptors. scielo.br
Pharmacological Effects and Therapeutic Potential
The diverse pharmacological profiles of this compound and its derivatives translate into a wide range of potential therapeutic applications. figshare.comnih.govsmolecule.com The core piperidine structure is a key pharmacophore found in numerous pharmaceuticals. smolecule.commdpi.com
The antileishmanial activity of its derivatives offers hope for new treatments for a neglected tropical disease. figshare.com In oncology, the inhibition of PRMTs by these compounds presents a promising strategy for targeting various cancers. nih.gov The potential for developing SERT inhibitors could lead to new antidepressants and anxiolytics. wikipedia.org Furthermore, the inhibition of NAPE-PLD suggests applications in modulating endocannabinoid signaling and related physiological processes. acs.orgnih.gov The antiviral properties against the influenza virus highlight another important therapeutic avenue. smolecule.comcsic.es Finally, the high affinity and selectivity for sigma receptors point towards potential treatments for neurological and psychiatric disorders. researchgate.netresearchgate.net
The table below summarizes the pharmacological effects and therapeutic potential of this compound and its derivatives.
| Pharmacological Effect | Therapeutic Potential | Key Derivatives/Scaffolds |
| Antileishmanial Activity | Treatment of Leishmaniasis | Spiro heterocycles, Trisubstituted pyrazoles and pyrimidines |
| PRMT Inhibition | Cancer Therapy | Benzylpiperidinylethanamine derivatives |
| SERT Inhibition | Antidepressants, Anxiolytics | Phenylpiperidine derivatives |
| NAPE-PLD Inhibition | Modulation of Endocannabinoid System | Pyrimidine-4-carboxamides (e.g., LEI-401) |
| Influenza Hemagglutinin Inhibition | Antiviral Treatment for Influenza | N-benzyl 4,4-disubstituted piperidines |
| Sigma Receptor Modulation | Neurological and Psychiatric Disorders | Substituted 1-phenyl-2-cyclopropylmethylamines, Fentanyl triazole derivatives |
Analgesic Effects
Derivatives of this compound are most famously associated with a class of potent synthetic opioid analgesics. The parent compound, 1-phenethyl-N-phenylpiperidin-4-amine (4-ANPP), is a key precursor in the synthesis of fentanyl and its numerous analogs.
The primary mechanism of action for the analgesic effects of these derivatives is their interaction with opioid receptors in the central nervous system, particularly the μ-opioid receptor (MOR). By acting as agonists at the MOR, these compounds mimic the effects of endogenous opioids, leading to the inhibition of neurotransmitter release and a subsequent reduction in the perception of pain. The specific chemical modifications on the piperidine ring and the amine group significantly influence the analgesic potency and receptor affinity of these derivatives.
Research into the structure-activity relationships (SAR) of these compounds has led to the discovery of morphinomimetics with varied pharmacological profiles. tandfonline.com For example, the introduction of an N-propanoyl group to 4-ANPP results in fentanyl, a powerful analgesic. tandfonline.compainphysicianjournal.com Further modifications have produced analogs with even greater potency. The cis-(+)-N-{3-methyl-l-(2-phenylethyl)-4-piperidyl]}-N-phenylpropanamide is an extremely potent analgesic agent, demonstrating an efficacy up to 6,700 times higher than that of morphine. nih.gov Similarly, the N-[4–acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide series includes compounds found to be as much as 4,900 times more potent than morphine. nih.gov
The following table details the analgesic potency of several derivatives, highlighting the impact of structural modifications.
| Compound Name | Analgesic Potency (ED₅₀ mg/kg) | Potency Relative to Morphine |
| Morphine | ~5.0 | 1x |
| Fentanyl | 0.011 | ~455x |
| Alfentanil | 0.044 | ~114x |
| cis-(+)-N-{3-methyl-l-(2-phenylethyl)-4-piperidyl]}-N-phenylpropanamide | 0.00058 | ~8620x |
| N-[4–acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide | 0.00064 | ~7812x |
| Diampromide | 4.0 | ~1.25x |
| 3-methoxy-fentanyl (cis-isomer) | 0.00064 | ~7812x |
Data sourced from scientific literature on fentanyl analogs. nih.gov
Antipsychotic Effects
The piperidine nucleus is a common feature in many antipsychotic drugs. nih.gov The mechanism of action for the antipsychotic effects of these agents typically involves the antagonism of dopamine (B1211576) receptors in the brain, particularly the D2 subtype. msdmanuals.com Excessive activity of dopamine-sensitive neurons is believed to contribute to psychotic symptoms, and by blocking these receptors, antipsychotic drugs can reduce this activity. msdmanuals.com Some newer antipsychotics also exhibit antagonist activity at serotonin receptors. msdmanuals.com
Derivatives based on the this compound structure have been investigated for their potential as D2 receptor antagonists. nih.govnih.gov A series of analogs of L741,626, a known D2-selective antagonist, demonstrated that modifications to the phenyl-piperidinol moiety are crucial for high-affinity binding at the D2 receptor and for selectivity over D3 and D4 receptors. nih.gov For instance, the parent molecule L741,626 binds with high affinity to the D2 receptor and shows significant selectivity over other dopamine receptor subtypes. nih.gov
Research has identified specific derivatives with high affinity and selectivity for D2 receptors. Two iodine-containing derivatives, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol, were found to bind to D2 receptors with nanomolar affinity and exhibit over 100-fold selectivity for D2 receptors compared to the D3 subtype. nih.gov
The table below presents binding affinity data for selected L741,626 analogs at human dopamine receptors.
| Compound | D₂ Kᵢ (nM) | D₃ Kᵢ (nM) | D₄ Kᵢ (nM) | D₃/D₂ Selectivity | D₄/D₂ Selectivity |
| L741,626 | 11.2 | 163 | 1520 | 15 | 136 |
| Analog 2a | 23.9 | 638 | 319 | 27 | 13 |
| Analog 8 (3',4'-dichloro) | 11.6 | 162 | 2350 | 14 | 203 |
| Analog 12 (4'-OCH₃) | 177 | 3030 | 1330 | 17 | 7.5 |
Binding affinities (Kᵢ) were determined in assays using human dopamine receptors. nih.govnih.gov
Anti-inflammatory Effects
Certain derivatives of this compound have demonstrated anti-inflammatory properties. The mechanism underlying these effects often involves the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines. smolecule.comnih.gov Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8 are key mediators of the inflammatory response. google.com
One derivative, N-methyl-N-[(2-methyltetrazol-5-yl)methyl]-1-phenylpiperidin-4-amine (MMTP), has been reported to possess anti-inflammatory effects, suggesting its potential for treating conditions with an inflammatory component. smolecule.com Studies on structurally related piperazine (B1678402) compounds have shown that they can reduce edema and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α in inflammatory models. nih.gov Furthermore, research on 4-hydroxy-4-phenyl piperidine derivatives has also pointed towards their potential as anti-inflammatory agents. researchgate.net A patent for phenyl derivatives described compounds that function as inhibitors of one or more cytokines, including TNF-α, IL-1, IL-6, or IL-8, for use in treating inflammatory disorders. google.com
Modulation of the Immune System
Beyond general anti-inflammatory effects, derivatives of this compound have been shown to modulate specific components of the immune system. The complement system, a critical part of innate immunity responsible for immune surveillance and homeostasis, has emerged as a key target. acs.org
Recent research has led to the discovery of 1-phenylpiperidin-4-yl derivatives that act as potent and selective inhibitors of C1s, a serine protease that is a key component of the classical complement pathway. acs.org By inhibiting C1s, these compounds can modulate the activation of this pathway. A structure-based design approach was used to enhance the potency of these inhibitors. For example, compound 4e from a study, a derivative containing the 1-phenylpiperidin-4-yl moiety, demonstrated significant inhibitory activity against human C1s. acs.org The immunomodulatory activity of the derivative MMTP has also been noted in scientific literature. smolecule.com
The inhibitory activity of a selected derivative against human C1s is presented in the table below.
| Compound | Structure Moiety | Human C1s IC₅₀ (nM) |
| Compound 4e | Contains 1-phenylpiperidin-4-yl | 1.8 |
Inhibitory activity (IC₅₀) represents the concentration required to inhibit 50% of the enzyme's activity. acs.org
Structure Activity Relationship Sar Studies of 1 Phenylpiperidin 4 Amine Analogs
Influence of Substituents on the Piperidine (B6355638) Ring and Phenyl Group
The biological activity of 1-phenylpiperidin-4-amine derivatives is highly dependent on the nature and position of substituents on both the piperidine and phenyl rings. These modifications directly influence the molecule's interaction with its biological target.
Substituents play a pivotal role in modulating the physicochemical properties of this compound analogs, which in turn affects their pharmacological profile.
Lipophilicity: The introduction of alkyl or phenyl groups generally increases the lipophilicity of the molecule. This property is crucial as it influences the compound's ability to cross cellular membranes, including the blood-brain barrier. For instance, the greater flexibility and lipophilicity of a piperidine ring compared to other cyclic amines can contribute to higher cytotoxic activity in certain cancer cell lines. ajchem-a.com However, excessive lipophilicity can lead to poor solubility and non-specific binding. Strategic placement of polar groups, such as hydroxyls, can help balance lipophilicity. nih.gov
Receptor Affinity: The size and electronic properties of substituents on the phenyl ring and the piperidine nitrogen significantly affect receptor binding. In a series of 4-(m-hydroxyphenyl)piperidines, varying the 4-alkyl substituent from hydrogen to t-butyl resulted in a range of affinities for the µ-opioid receptor. nih.gov Similarly, for dopamine (B1211576) D3/D2 receptor ligands, substituting the phenyl ring on a piperazine (B1678402) core (a related scaffold) with groups like 2-methoxyphenyl or 2,3-dichloro dramatically altered binding affinity. acs.org The 2,3-dichloro analog, for example, displayed the highest affinity for the D3 receptor in its series. acs.org
Metabolic Stability: The metabolic stability of piperidine analogs is a key factor in their potential as therapeutic agents. Certain structural modifications can protect the molecule from rapid metabolism by liver enzymes. For example, replacing a piperazine ring with a piperidine ring in a series of dopamine transporter (DAT) inhibitors led to improved metabolic stability in rat liver microsomes. nih.gov This highlights how the choice of the heterocyclic ring is a critical determinant of the compound's pharmacokinetic profile. nih.gov
| Compound Series | Core Ring System | Metabolic Stability Profile | Reference |
|---|---|---|---|
| DAT Inhibitors | Piperazine | Lower metabolic stability | nih.gov |
| DAT Inhibitors | Piperidine | Improved metabolic stability | nih.gov |
| DAT Inhibitors | Homopiperazine | Lower metabolic stability | nih.gov |
Targeted structural modifications are employed to enhance the potency and selectivity of this compound analogs for their intended biological targets.
Potency Enhancement: Potency can often be increased by introducing substituents that create more favorable interactions with the receptor's binding pocket. In the development of µ-opioid receptor (MOR) agonists, it was found that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, played a pivotal role in binding affinity. nih.gov For sigma receptor ligands, substituting the nitrogen of the piperidine ring with a small methyl group resulted in a significant increase in σ1 affinity compared to an unsubstituted nitrogen or larger ethyl/tosyl groups. nih.gov
Selectivity Enhancement: Achieving selectivity for a specific receptor subtype over others is a major goal in drug design to minimize off-target effects. For dopamine receptor ligands, replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-benzimidazole moiety maintained high D3 receptor potency but reduced selectivity over the D2 receptor. acs.org In another example, a derivative of 1-phenylcyclopentanecarboxylic acid incorporating a 4-phenylpiperidine (B165713) moiety showed remarkable selectivity for the sigma-1 receptor, with over 7,000-fold selectivity against the dopamine D2 receptor and inactivity at opioid receptors. nih.gov Optimization of a benzimidazole (B57391) series of opioid receptor-like 1 (ORL1) antagonists involved introducing a hydrophilic substituent, which resulted in high selectivity over hERG and other opioid receptors. nih.gov
| Compound Class | Modification | Effect on Selectivity | Target Receptor | Reference |
|---|---|---|---|---|
| 1-Phenylcyclopentanecarboxylates | Incorporation of 4-phenylpiperidine and a 4-nitrophenyl group | >7,000-fold selectivity over D2 receptors | Sigma-1 | nih.gov |
| Benzimidazole Derivatives | Introduction of a hydrophilic substituent into the thioether part | High selectivity over hERG and other opioid receptors | ORL1 | nih.gov |
| 4-(m-OH-phenyl)piperidines | Varying N-substituents (methyl, allyl, phenethyl) | Compounds are generally µ-selective | Opioid | nih.gov |
Stereochemistry is a critical factor in the biological activity of piperidine derivatives, as receptors are chiral environments. The spatial arrangement of substituents can dramatically influence receptor binding and efficacy.
Conformational Analysis and its Correlation with Biological Activity
The conformational flexibility of the piperidine ring allows analogs to adopt various shapes, and the preferred conformation is strongly correlated with biological activity. mdpi.com Computational energy calculations and experimental methods are used to determine the most stable conformations.
Studies on 4-(m-hydroxyphenyl)piperidines revealed that the conformation of the phenyl group (axial vs. equatorial) is a key determinant of activity. Analogs with 4-alkyl substituents were found to favor a non-morphine-like phenyl axial conformation. nih.gov In contrast, compounds with smaller substituents at the 4-position, such as hydrogen, favor an equatorial orientation of the phenyl ring. nih.gov The ability of a molecule to adopt a specific low-energy conformation that complements the receptor's binding site is essential for high-affinity binding and subsequent biological response. The rotational flexibility of these analogs allows them to adopt different conformations, which can explain differences in efficacy among compounds that otherwise share a similar substitution pattern. nih.gov
Case Studies in SAR Optimization for Specific Biological Targets
The this compound scaffold is a key component of many potent opioid receptor ligands, including the fentanyl series of analgesics. SAR studies have been instrumental in developing analogs with high potency and selectivity, particularly for the µ-opioid receptor (MOR).
Research has shown that the nature of the substituent on the piperidine nitrogen is critical. For example, N-phenyl-N-(piperidin-2-yl)propionamide analogues with a hydroxyl substitution on a (tetrahydronapthalen-2-yl)methyl group showed excellent binding affinities (Ki of 4-5 nM) and over 1000-fold selectivity for the µ-opioid receptor over the delta-opioid receptor. researchgate.net
In another study, a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were designed. nih.gov The exploration of the SAR showed that both the linker between the piperidine and phenyl rings and the substitution pattern on the phenyl ring were crucial for affinity and selectivity. One compound from this series, (3R, 4S)-23, emerged as a highly potent and selective MOR agonist, with a Ki value of 0.0021 nM for the MOR, compared to 18.4 nM for the delta-opioid receptor (DOR) and 25.8 nM for the kappa-opioid receptor (KOR). nih.gov This represents a selectivity of over 8,700-fold for MOR over DOR.
| Compound | Key Structural Features | µ (MOR) Ki (nM) | δ (DOR) Ki (nM) | κ (KOR) Ki (nM) | MOR Selectivity (vs. DOR) | Reference |
|---|---|---|---|---|---|---|
| Compound 23 (racemate) | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol scaffold | 0.0034 | 41.67 | 7.9 | ~12,255-fold | nih.gov |
| (3R, 4S)-23 | Enantiomer of Compound 23 | 0.0021 | 18.4 | 25.8 | ~8,760-fold | nih.gov |
| Ligand 19 | 5-OH-(tetrahydronapthalen-2-yl)methyl group | 4 | >1000 | - | >250-fold | researchgate.net |
| Ligand 20 | 5-F-(tetrahydronapthalen-2-yl)methyl group | 5 | >1000 | - | >200-fold | researchgate.net |
| Mono-indole 6b | Indolomorphinan scaffold | - | 1.45 | - | δ-selective | nih.gov |
NAPE-PLD Inhibition
The structure-activity relationship (SAR) of analogs containing a phenylpiperidine moiety has been explored to develop potent inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme central to the biosynthesis of bioactive N-acylethanolamines (NAEs). nih.govresearchgate.net NAPE-PLD is responsible for hydrolyzing N-acylphosphatidylethanolamines (NAPEs) into NAEs, which include the endocannabinoid anandamide. nih.govresearchgate.net
In the development of the potent NAPE-PLD inhibitor LEI-401, researchers identified a high-throughput screening hit and systematically modified its substituents to enhance potency and optimize physicochemical properties. nih.govresearchgate.net A key finding in these SAR studies was the significant impact of incorporating a phenylpiperidine group. nih.gov The initial hit compound contained a more flexible N-methylphenethylamine group. nih.govresearchgate.net By replacing this flexible chain with a conformationally restricted (S)-3-phenylpiperidine, the inhibitory potency against NAPE-PLD was increased threefold. nih.govresearchgate.net This modification suggested that restricting the conformational freedom of the phenyl-containing moiety was beneficial for binding and inhibition.
Further optimization involved modifying other parts of the molecule. For instance, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine group led to a tenfold increase in activity and reduced lipophilicity. nih.govresearchgate.net This culminated in the development of LEI-401, a nanomolar potent inhibitor with drug-like properties suitable for in vivo studies. nih.govresearchgate.net
Another line of research identified a quinazoline (B50416) sulfonamide derivative as the first small-molecule NAPE-PLD inhibitor. nih.gov The SAR studies for this series highlighted the importance of the aromatic side chain for inhibitory activity. While the initial phenyl and biphenyl (B1667301) derivatives showed limited inhibition, the introduction of a 4-pyridyl-phenyl moiety significantly increased potency. nih.gov Specifically, the 3-pyridyl and 4-pyridyl derivatives demonstrated a substantial increase in inhibitory activity, with IC₅₀ values of approximately 26 μM and 34 μM, respectively. nih.gov This suggests that the nitrogen atom in the pyridyl ring may interact with a recognition site within the NAPE-PLD enzyme, enhancing binding and inhibition. nih.gov
Table 1: SAR of Phenylpiperidine-Containing and Related Analogs as NAPE-PLD Inhibitors
| Compound | Key Structural Features | hNAPE-PLD Kᵢ (μM) |
|---|---|---|
| Hit Compound (2) | N-methylphenethylamine, Morpholine | 0.30 nih.gov |
| Analog (7) | (S)-3-phenylpiperidine, Morpholine | 0.086 nih.gov |
| LEI-401 (1) | (S)-3-phenylpiperidine, (S)-3-hydroxypyrrolidine | 0.027 nih.gov |
Influenza H1N1 Virus Inhibition
The this compound scaffold has been a key structural motif in the development of potent inhibitors against the influenza A virus, including the H1N1 strain. These compounds often function as entry inhibitors, targeting the viral surface glycoprotein (B1211001) hemagglutinin (HA) and preventing the fusion of the virus with host cells. nih.govnih.gov
SAR studies on a series of acylated 4-aminopiperidines revealed that antiviral potency could be modulated by modifications at three key positions: the aromatic region, the amide portion, and the tertiary amine of the piperidine ring. nih.gov An initial screening hit, 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide, showed an EC₅₀ value of 3.04 μM against an H5N1 pseudovirus and effectively inhibited the infectious H1N1 virus. nih.gov
Further optimization led to the development of more potent analogs. For example, compound CBS1117, a derivative from this class, demonstrated a 50% inhibitory concentration (IC₅₀) of 70 nM against the A/Puerto Rico/8/34 (H1N1) strain in human lung epithelial cells. nih.gov This highlights the potential of the 4-aminopiperidine (B84694) scaffold for generating powerful anti-influenza agents. nih.gov Another optimized compound, designated as compound 16, also showed a significant decrease in the viral titer of both H1N1 and H5N1 strains. nih.gov This compound was also effective against an oseltamivir-resistant H1N1 strain, indicating a different mechanism of action that could overcome existing drug resistance. nih.gov
In a different study, a series of piperidine-based derivatives were identified as novel influenza virus inhibitors. The SAR studies indicated that an ether linkage between a quinoline (B57606) ring and the piperidine was crucial for the inhibitory activity. nih.govresearchgate.net One of the most potent compounds from this series, 11e, demonstrated excellent inhibitory activity against various influenza virus strains, including H1N1, with EC₅₀ values as low as 0.05 μM. nih.govresearchgate.net
Table 2: SAR of 4-Aminopiperidine Analogs as Influenza H1N1 Inhibitors
| Compound | Strain | Key Structural Features | Activity (EC₅₀/IC₅₀) |
|---|---|---|---|
| Compound 1 | H5N1 (pseudovirus) | 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide | 3.04 μM (EC₅₀) nih.gov |
| CBS1117 | A/Puerto Rico/8/34 (H1N1) | Optimized 4-aminopiperidine scaffold | 70 nM (IC₅₀) nih.gov |
| Compound 11e | Influenza A strains (including H1N1) | tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | as low as 0.05 μM (EC₅₀) nih.govresearchgate.net |
Advanced Research Methodologies for 1 Phenylpiperidin 4 Amine
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in the study of bioactive molecules like 1-phenylpiperidin-4-amine and its derivatives. These advanced methodologies provide profound insights into the structural and electronic properties of compounds, their interactions with biological targets, and their potential pharmacological activities, thereby guiding rational drug design and development. Techniques such as molecular docking and Density Functional Theory (DFT) are pivotal in this in-silico analysis.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in understanding the structural basis of molecular recognition and is widely used in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode.
The phenylpiperidine scaffold is a well-established pharmacophore found in ligands targeting various receptors, making its derivatives, including this compound, subjects of significant interest in docking studies.
Opioid Receptors: The phenylpiperidine structure is a core component of potent synthetic opioids like fentanyl. acs.org Molecular docking simulations are frequently employed to investigate the binding of such compounds to opioid receptors (μ, δ, and κ). These studies predict the binding energy, which correlates with the ligand's affinity for the receptor. For instance, simulations of fentanyl binding to the µ-opioid receptor (mOR) have elucidated its binding mechanism, showing a high affinity driven by specific interactions. nih.gov Research has also explored how modifications to the phenylpiperidine scaffold affect binding affinity across different opioid receptor subtypes, aiming to develop ligands with desired selectivity and potency. acs.org
Serotonin (B10506) Receptors: Derivatives of phenylpiperazine and phenylpiperidine have shown significant activity at various serotonin (5-HT) receptors, which are implicated in a range of neurological disorders. nih.govnih.gov Docking studies have been used to predict the binding affinity of these compounds to subtypes like 5-HT1A, 5-HT2A, and 5-HT4. nih.govresearchgate.netmdpi.com These computational models help explain the structure-activity relationships, indicating how different substituents on the phenyl and piperidine (B6355638) rings influence binding affinity and selectivity. nih.gov
Antibacterial Proteases: Plant-derived protease inhibitors are recognized for their antimicrobial properties, and computational methods are used to explore novel synthetic inhibitors. mdpi.commdpi.com Molecular docking can be used to evaluate the potential of compounds like this compound derivatives to act as antibacterial agents by predicting their binding affinity to essential bacterial enzymes, such as proteases. nih.gov A strong predicted binding energy suggests that the compound may effectively inhibit the enzyme's function, thereby impeding bacterial growth. nih.govrdd.edu.iq
| Ligand Scaffold | Target Receptor/Enzyme | Predicted Binding Affinity (kcal/mol) | Receptor Class |
|---|---|---|---|
| Phenylpiperidine | µ-Opioid Receptor (mOR) | -10.3 | Opioid Receptor |
| Phenylpiperazine-Hydantoin | 5-HT1A Receptor | -9.5 | Serotonin Receptor |
| Phenylpiperidine Analog | Staphylococcus aureus Penicillin-Binding Protein | -7.40 | Antibacterial Protease Target |
A primary outcome of molecular docking is the detailed visualization of the ligand's binding pose within the active site of the receptor. This allows for the identification of specific amino acid residues that form key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.
For phenylpiperidine-based ligands at the µ-opioid receptor, a crucial interaction is the formation of a salt bridge between the protonated piperidine nitrogen of the ligand and the carboxylate group of a conserved aspartic acid residue (Asp147). nih.govmdpi.com Other important interactions often involve aromatic residues like tyrosine and tryptophan, which engage in pi-pi stacking with the phenyl ring of the ligand, and hydrophobic residues that accommodate the piperidine ring. nih.gov Similarly, docking studies on serotonin receptors have identified key interactions with specific aspartate, tyrosine, and serine residues that stabilize the ligand in the binding pocket. nih.gov
| Receptor | Ligand Scaffold | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| µ-Opioid Receptor | Fentanyl (Phenylpiperidine core) | Asp147, His297, Tyr326 | Salt Bridge, Hydrogen Bond |
| 5-HT1A Receptor | Arylpiperazine | Asp116, Tyr390, Ser199 | Ionic, Hydrogen Bond |
| Bacterial Protease | Chalcone Derivative | Key active site residues | Hydrogen Bond, Van der Waals |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting various molecular properties from first principles.
A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. This process is crucial as the three-dimensional structure of a molecule dictates its physical and chemical properties, as well as its ability to interact with biological receptors. mdpi.com DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), provide a highly accurate prediction of the molecule's ground-state geometry. mdpi.comresearchgate.netresearchgate.net
Once the molecular structure is optimized, DFT can be used to calculate a wide range of electronic properties that describe the molecule's reactivity and charge distribution.
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For derivatives of this compound, these calculations can predict how structural modifications will influence the molecule's electronic behavior and potential for charge-transfer interactions within a receptor's active site. researchgate.netscirp.org
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, MEP maps would likely show negative potential around the nitrogen atoms, highlighting these as key sites for hydrogen bonding and other interactions. researchgate.net
Dipole Moment: The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge. DFT calculations provide the magnitude and direction of the dipole moment, which influences a molecule's solubility and its ability to engage in dipole-dipole interactions with a receptor. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.9 to -6.7 eV | Electron-donating capability |
| LUMO Energy | -1.8 to -2.4 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 4.8 eV | Chemical reactivity and stability |
| Dipole Moment | Variable (e.g., ~1.5 - 3.0 Debye) | Molecular polarity and interaction potential |
Density Functional Theory (DFT) Calculations
Prediction of Nonlinear Optical (NLO) Behavior
Theoretical investigations into the nonlinear optical (NLO) properties of molecules like this compound are crucial for identifying potential applications in optoelectronics and photonics. While specific experimental NLO data for this compound are not extensively documented, its properties can be predicted using quantum chemical calculations, primarily through Density Functional Theory (DFT).
Research on structurally related aromatic amines and pyridine (B92270) derivatives demonstrates that computational methods such as B3LYP and B3PW91 are employed to calculate key NLO parameters. researchgate.net These parameters include the electric dipole moment (μ), the first static polarizability (α), the anisotropy of polarizability (Δα), and, most importantly, the first static hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary determinant of a molecule's NLO activity. researchgate.net
The prediction process involves:
Geometry Optimization: The molecule's ground-state geometry is optimized to its lowest energy conformation.
Calculation of NLO Properties: Using the optimized geometry, electronic properties are calculated. The presence of a donor group (the amine) and an acceptor group (the phenyl ring) can facilitate intramolecular charge transfer, a key feature for enhancing NLO response.
HOMO-LUMO Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also calculated. A smaller HOMO-LUMO gap is often correlated with higher polarizability and, consequently, a larger β value, indicating greater NLO activity.
For phenylpyridine derivatives, which share structural similarities, first static hyperpolarizability values have been calculated, though they often exhibit low NLO activity. researchgate.net The NLO properties of this compound would be influenced by the charge distribution and potential for charge transfer between the phenyl and piperidine moieties.
Table 1: Key Parameters in NLO Property Prediction
| Parameter | Symbol | Significance |
|---|---|---|
| Electric Dipole Moment | μ | Measures the separation of positive and negative charges in the molecule. |
| First Static Polarizability | α | Describes the linear response of the electron cloud to an external electric field. |
| Anisotropy of Polarizability | Δα | Indicates the directional dependence of polarizability. |
| First Static Hyperpolarizability | β | Measures the second-order, nonlinear response to an electric field; key indicator of NLO activity. |
Virtual ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies
Virtual ADMET studies are computational methods used to predict the pharmacokinetic and toxicological properties of a compound. For this compound, these in silico models can forecast its behavior in a biological system, guiding further research. Such studies on the 4-aminopiperidine (B84694) scaffold have been conducted to optimize drug candidates. nih.gov
Key predicted properties include:
Absorption: Parameters like passive permeability are predicted using models such as the Parallel Artificial Membrane Permeation Assay (PAMPA). nih.gov
Distribution: Predictions assess how the compound might distribute throughout the body, including its potential to cross the blood-brain barrier.
Metabolism: In silico tools predict metabolic stability and identify the primary enzymes responsible for the compound's breakdown. This often involves simulating interactions with cytochrome P450 enzymes. nih.gov
Excretion: The likely routes of elimination from the body are estimated.
Toxicity: A range of potential toxic effects are screened computationally to identify possible liabilities early in the research process.
In studies of related 4-aminopiperidine derivatives, researchers have evaluated metabolic half-life in rat liver microsomes and aqueous solubility, both critical components of a compound's ADMET profile. nih.gov
Table 2: Common Endpoints in Virtual ADMET Screening
| Category | Parameter | Description |
|---|---|---|
| Absorption | Permeability (e.g., PAMPA) | Predicts the ability of the compound to pass through biological membranes. |
| Aqueous Solubility | Affects dissolution and subsequent absorption in the gastrointestinal tract. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts the likelihood of the compound entering the central nervous system. |
| Plasma Protein Binding | Estimates the extent to which the compound binds to proteins in the blood. | |
| Metabolism | Metabolic Half-life (t1/2) | Predicts the time taken for the concentration of the compound to reduce by half. nih.gov |
| CYP450 Inhibition/Substrate | Identifies potential interactions with major drug-metabolizing enzymes. nih.gov | |
| Toxicity | hERG Inhibition | Screens for potential cardiotoxicity. |
Prediction of Metabolic Pathways (e.g., CYP450 Isoform Susceptibility)
The metabolism of this compound is predicted to be primarily mediated by the cytochrome P450 (CYP450) enzyme superfamily. nih.gov Research on drugs containing the 4-aminopiperidine moiety indicates that N-dealkylation is a predominant metabolic pathway. nih.gov
The primary CYP450 isoforms implicated in the metabolism of such compounds are CYP3A4 and, to a lesser extent, CYP2D6. nih.govnih.gov CYP3A4 is a major enzyme responsible for the metabolism of a wide variety of xenobiotics, including many alicyclic amines. nih.gov The metabolism of aromatic amines is also a known function of CYP1A2. mdpi.com
Predicted metabolic reactions for this compound include:
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring, a common metabolic pathway for aromatic compounds.
N-Oxidation: Oxidation of the nitrogen atoms in the piperidine ring or the amino group.
Piperidine Ring Oxidation: Hydroxylation at various positions on the piperidine ring.
Given the structure, CYP3A4 and CYP2D6 are the most likely enzymes to catalyze these transformations. nih.govnih.gov The susceptibility to these enzymes is a critical factor in determining the compound's pharmacokinetic profile and potential for drug-drug interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed description of the localized Lewis-like bonding pattern within a molecule. wisc.edu It translates the complex, delocalized molecular orbitals obtained from calculations into localized bonds, lone pairs, and antibonding orbitals that align with chemical intuition. wisc.edu
For a molecule like this compound, NBO analysis can elucidate:
Charge Distribution: It calculates the natural population analysis (NPA), providing a more physically realistic distribution of atomic charges than other methods.
Hybridization: It determines the hybridization of atomic orbitals forming the bonds.
Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) Lewis-type NBOs (bonds or lone pairs) and empty (acceptor) non-Lewis NBOs (antibonding or Rydberg orbitals). These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). nih.gov
In studies of similar piperidine compounds, NBO analysis has revealed significant delocalization of electron density from nitrogen lone pairs (nN) to vicinal anti-bonding orbitals (σ), such as σC-C and σ*C-H. orientjchem.org This delocalization stabilizes the molecule and can influence its geometry and reactivity. nih.govorientjchem.org The interaction energy, E(2), provides a quantitative measure of these stabilizing effects. wisc.edu
Table 3: Representative Donor-Acceptor Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Interaction Type |
|---|---|---|---|
| n(N) | σ*(C-C) | High | Lone Pair → Antibond Hyperconjugation |
| n(N) | σ*(C-H) | Moderate | Lone Pair → Antibond Hyperconjugation |
| σ(C-H) | σ*(C-C) | Low | Bond → Antibond Hyperconjugation |
| σ(C-C) | σ*(C-N) | Low | Bond → Antibond Hyperconjugation |
a E(2) values are conceptual and represent typical magnitudes for such interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.
The analysis generates several key graphical plots:
dnorm Surface: This surface maps the normalized contact distance, highlighting regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. researchgate.net
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative percentage contribution of different types of interactions. nih.gov For this compound, key interactions would include H···H, C···H/H···C, and N···H/H···N contacts.
Studies on related piperidine and piperazine (B1678402) derivatives use Hirshfeld analysis to understand how molecules pack in the solid state. nih.govnih.gov It can identify and characterize various interactions, including conventional and unconventional hydrogen bonds (e.g., N-H···O, C-H···O) and π-π stacking, which govern the supramolecular architecture. researchgate.netnih.gov This analysis is crucial for understanding the physical properties of the solid material, such as stability and solubility.
Analytical Techniques for Characterization and Quantification
A combination of analytical techniques is essential for the unambiguous structural confirmation and quantification of this compound.
Spectroscopic Methods
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups based on their characteristic vibrational frequencies. For this compound, key peaks would include N-H stretching vibrations around 3300 cm⁻¹, C-H stretching from the aromatic ring just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and C=C aromatic ring stretching vibrations around 1600 cm⁻¹. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information on the number and environment of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons (typically in the δ 6.8–7.4 ppm range) and the aliphatic protons of the piperidine ring (δ ~2.5–3.5 ppm). The N-H protons would also give characteristic signals.
¹³C NMR: This spectrum reveals the different carbon environments in the molecule, with signals for the aromatic carbons appearing in the downfield region and the aliphatic piperidine carbons in the upfield region. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using techniques like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the compound's molecular weight (176.26 g/mol ). nist.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Table 4: Summary of Spectroscopic Data for this compound
| Technique | Expected Observation | Information Provided |
|---|---|---|
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch)~1600 cm⁻¹ (C=C aromatic) | Presence of amine and phenyl functional groups. nist.gov |
| ¹H NMR | δ ~6.8–7.4 ppm (aromatic)δ ~2.5–3.5 ppm (piperidine) | Confirmation of phenyl and piperidine ring protons. |
| ¹³C NMR | Downfield signals (aromatic C)Upfield signals (aliphatic C) | Elucidation of the carbon skeleton. nih.gov |
| Mass Spectrometry | [M+H]⁺ at m/z = 176.26 | Confirmation of molecular weight and formula. nist.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. While a complete, publicly available, and fully assigned high-resolution NMR spectrum for this compound is not readily found in the reviewed literature, typical chemical shift ranges for analogous structures can be used to predict the expected spectral features.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring. The protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between δ 6.5 and 7.5 ppm. The protons on the piperidine ring would be found in the more upfield region. Specifically, the protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be expected to resonate at approximately δ 2.5-3.5 ppm, while the other piperidine protons (C3, C4, and C5) would likely appear between δ 1.5 and 2.5 ppm. The N-H proton of the amine group would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the phenyl ring would typically produce signals in the aromatic region of the spectrum, from approximately δ 110 to 150 ppm. The carbon atoms of the piperidine ring would be observed in the aliphatic region, with the carbons directly bonded to the nitrogen (C2 and C6) appearing around δ 40-50 ppm and the other carbons (C3, C4, and C5) resonating at approximately δ 20-40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl Protons | 6.5 - 7.5 | 110 - 150 |
| Piperidine Protons (C2, C6) | 2.5 - 3.5 | 40 - 50 |
| Piperidine Protons (C3, C4, C5) | 1.5 - 2.5 | 20 - 40 |
| Amine Proton (N-H) | Variable (Broad) | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.
The most notable feature is the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group are observed just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the piperidine ring are seen just below 3000 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1500-1600 cm⁻¹ region. The C-N stretching vibrations are typically found in the fingerprint region, between 1250 and 1020 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1500 - 1600 |
| C-N | Stretch | 1250 - 1020 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). For this compound (C₁₁H₁₆N₂), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 177.1386.
In addition to providing the exact mass, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of this compound and its derivatives, such as those found in fentanyl-related compounds, has been studied. Common fragmentation pathways for the 4-anilinopiperidine core structure involve cleavage of the piperidine ring. Key fragment ions that are often observed include those at m/z 146, resulting from a cleavage within the piperidine ring, and m/z 189, which can be seen in N-substituted analogs. caymanchem.com The fragmentation of the N-alkyl chain is also a common pathway in derivatives of this compound. nih.gov
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures. These methods are widely employed in forensic and pharmaceutical analyses.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A reverse-phase HPLC method has been described for its analysis using a Newcrom R1 column. caymanchem.com The mobile phase for this separation typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid. caymanchem.com This method allows for the effective separation of the compound from related impurities. caymanchem.com
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Detection | UV or Mass Spectrometry |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. An analytical report details a GC-MS method for its identification. frontiersin.org The method utilizes a non-polar HP1-MS capillary column (100% dimethylpolysiloxane) with helium as the carrier gas. frontiersin.org A specific temperature program is employed to achieve chromatographic separation. frontiersin.org The mass spectrometer, operating under electron ionization (EI) at 70 eV, provides a fragmentation pattern that serves as a molecular fingerprint for identification.
Table 4: GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | HP1-MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Injector Temperature | 280 °C |
| Oven Program | 170 °C (1 min), then ramp to 190 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight (UPLC-QTOF)
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF) offers high resolution and sensitivity for the detection and identification of this compound, often referred to as 4-ANPP in the context of fentanyl precursor analysis. This technique is particularly valuable in forensic toxicology for screening and identifying fentanyl analogs and their precursors in complex biological matrices. frontiersin.orgrsc.org
Methods have been developed using columns such as the ACQUITY UPLC® BEH C18. frontiersin.org The mobile phase typically consists of an aqueous component with a modifier like ammonium (B1175870) acetate (B1210297) and formic acid, and an organic component such as acetonitrile with formic acid, run under a gradient elution. frontiersin.org The QTOF mass spectrometer provides high-resolution mass data, enabling the confident identification of the compound and its metabolites. frontiersin.orgrsc.org
Table 5: UPLC-QTOF Method Parameters for this compound (4-ANPP) Analysis
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC® BEH C18 |
| Mobile Phase A | 0.1% Formic acid in 5 mM Ammonium Acetate |
| Mobile Phase B | 0.05% Formic acid in Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological evaluation of compounds derived from the this compound scaffold involves a multi-tiered approach, beginning with in vitro assays to determine molecular interactions and progressing to in vivo models to assess physiological effects. This process is crucial for identifying and characterizing the therapeutic potential of new chemical entities.
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. These assays quantify the strength of the interaction between a compound and its biological target, which is a critical first step in drug discovery. For derivatives of this compound, these assays have been pivotal in elucidating their mechanism of action, particularly for neurological and analgesic applications.
The this compound scaffold is a key component in a variety of ligands designed to interact with receptors in the central nervous system. For instance, the presence of the N-phenyl group is known to improve affinity for the µ-opioid receptor. Modifications to this core structure have led to the development of ligands targeting a range of receptors.
Radioligand binding assays are commonly employed to evaluate these interactions. In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., from cell membranes). The test compound is then added at various concentrations to compete with the radiolabeled ligand for binding sites. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
Studies on functionalized piperidines have utilized such assays to screen for affinity at targets like the serotonin transporter (SERT). mdpi.com Similarly, N-phenylpiperazine analogs, which are structurally related to this compound, have been evaluated for their binding selectivity between D2 and D3 dopamine (B1211576) receptor subtypes, as well as off-target binding at the 5-HT1A receptor. mdpi.com
| Compound Class | Target Receptor | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| N-Phenylpiperidin-4-amine Derivatives | µ-Opioid Receptor | Competitive Binding Assay | The N-phenyl group enhances binding affinity. | |
| Functionalized Piperidines | Serotonin Transporter (SERT) | Radioligand Binding Assay | Identified derivatives with micromolar affinity for SERT. | mdpi.com |
| N-Phenylpiperazine Analogs | Dopamine D2/D3 Receptors | Radioligand Displacement Assay | Demonstrated high selectivity for the D3 vs. D2 receptor subtype. | mdpi.com |
| N-Phenylpiperazine Analogs | Serotonin 5-HT1A Receptor | Radioligand Displacement Assay | Screened for off-target binding to assess selectivity. | mdpi.com |
Enzyme inhibition assays are critical for identifying molecules that can modulate the activity of specific enzymes, a common strategy in drug development. Derivatives of the this compound scaffold have been investigated as inhibitors for various enzymes implicated in different disease pathways.
A notable example is the discovery of 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22) as a selective inhibitor of the NEDD8 activating enzyme (NAE). nih.gov NAE is a key enzyme in the neddylation pathway, which regulates protein function and is a target in cancer therapy. The discovery of M22 resulted from a structure-based virtual screening of a large compound library, followed by biochemical screening to confirm its inhibitory activity. nih.gov
Furthermore, the piperidine core is present in compounds designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are therapeutic targets in Alzheimer's disease. mdpi.com In these studies, various 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives were synthesized and evaluated for their ability to inhibit the activity of these cholinesterases. mdpi.com The inhibitory potency is typically expressed as an IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Significance | Reference |
|---|---|---|---|---|
| 1-benzyl-N-(2,4-dichlorophenethyl) piperidin-4-amine (M22) | NEDD8 Activating Enzyme (NAE) | Low micromolar range | Identified as a novel, selective NAE inhibitor for potential antitumor applications. | nih.gov |
| 1-Benzoylpiperidine Derivative (Compound 19) | Acetylcholinesterase (AChE) | Moderate | Stood out as the most potent AChE inhibitor in its series. | mdpi.com |
| 1-Benzoylpiperidine Derivative (Compound 21) | Butyrylcholinesterase (BuChE) | Good and Selective | Exhibited a polypharmacological profile with activity against BuChE and SERT. | mdpi.com |
The 4-anilinopiperidine structure, a core component of this compound, is a well-established pharmacophore in potent opioid analgesics, most notably fentanyl and its analogs. nih.gov Consequently, the assessment of analgesic efficacy is a central part of the pharmacological evaluation for novel compounds based on this scaffold.
In vivo models of pain are used to determine the analgesic properties of test compounds. A common method is the tail-immersion test, which measures the time it takes for an animal, typically a rat or mouse, to withdraw its tail from a hot water bath. nih.gov An increase in the withdrawal latency after administration of a compound indicates an analgesic effect.
Research into 4-phenyl- and 4-heteroaryl-4-anilidopiperidines has identified a class of potent opioid analgesic agents. nih.gov The synthesis and evaluation of these compounds revealed that specific structural modifications could lead to agents with high analgesic potency. nih.gov For example, studies on phencyclidine derivatives, which share the piperidine ring structure, have used the tail-immersion test to compare the analgesic effects of new derivatives to the parent compound. nih.gov These preclinical assessments are crucial for establishing proof-of-concept and for comparing the potency and efficacy of new chemical entities against established clinical standards like fentanyl. nih.gov
Following successful in vitro characterization and initial in vivo efficacy studies, promising lead compounds derived from the this compound scaffold advance to further preclinical development. This stage involves more comprehensive in vivo studies to evaluate efficacy in disease models and to gather initial data on the compound's behavior in a biological system.
The NAE inhibitor M22, a 1-benzyl-piperidin-4-amine derivative, progressed to this stage. nih.gov Its preclinical evaluation included testing in a tumor xenograft model, where it was shown to inhibit tumor growth in nude mice. nih.gov Additionally, it was assessed for acute toxicity in a zebrafish model, which indicated low toxicity. nih.gov Such studies are vital for establishing a therapeutic window and supporting the case for further development.
However, not all lead compounds advance successfully. In the development of piperidinol analogs for anti-tuberculosis activity, compounds with good in vitro potency were identified. nih.gov When these leads were tested for in vivo efficacy in mice, severe adverse effects were observed, which prevented their further advancement. nih.gov This highlights the critical nature of preclinical evaluation in identifying potential liabilities before a compound can be considered for clinical trials.
A more successful example involves the development of Ulotaront, a Trace Amine-Associated Receptor 1 (TAAR1) agonist with a 4-(2-aminoethyl)piperidine core. This compound emerged from a program that synthesized and evaluated a series of analogs, leading to a lead compound with promising in vivo efficacy for the treatment of psychotic disorders. nih.gov Its subsequent progress and Breakthrough Therapy designation by the FDA underscore the potential of lead compounds originating from the broader piperidine class. nih.gov
Regulatory Considerations and Implications in Research
Classification as a Controlled Substance Precursor
Due to its critical role in alternative fentanyl synthesis pathways, such as the Gupta method, authorities worldwide have classified 1-Phenylpiperidin-4-amine as a controlled precursor chemical. federalregister.govfederalregister.gov This classification aims to disrupt the illicit drug trade by monitoring and controlling the distribution of essential starting materials.
In the United States, the Drug Enforcement Administration (DEA) has designated this compound as a List I chemical under the Controlled Substances Act (CSA). regulations.govgovinfo.gov This classification is reserved for chemicals that are used in manufacturing a controlled substance and are critical to the manufacturing process. wikipedia.org
The final rule was enacted on April 15, 2020, subjecting the compound, including its amides, carbamates, and salts, to stringent regulatory controls. govinfo.govfederalregister.gov Recognizing evolving tactics in illicit manufacturing, the DEA later expanded this definition. Effective November 30, 2023, the listing was modified to explicitly include the halides of 4-anilinopiperidine, ensuring that all forms of the chemical that could be readily used for illicit synthesis are covered. federalregister.govscitegrity.com This action subjects all transactions involving these substances, regardless of size or concentration in a mixture, to full regulation under the CSA. federalregister.govregulations.gov
The international community has also taken coordinated action to control this compound.
United Nations: Following a recommendation by the International Narcotics Control Board (INCB), the UN Commission on Narcotic Drugs (CND) voted in March 2022 to place 4-anilinopiperidine (4-AP), along with related chemicals like 1-boc-4-AP and norfentanyl, into Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. drugsandalcohol.ieeuropa.euregulations.gov This requires member states to implement national monitoring and control measures. regulations.gov
European Union: In response to the UN scheduling, the European Union amended its own regulations to include 4-AP as a scheduled substance, harmonizing control measures across its member states. europa.eu
People's Republic of China: On August 5, 2024, China's Ministry of Public Security, along with five other departments, announced that N-phenylpiperidin-4-amine would be added to the Regulation on the Administration of Precursor Chemicals, with the measures taking effect on September 1, 2024. cirs-group.comchemradar.com Within this framework, it is managed as a Class II scheduled precursor chemical, which requires government approval for purchase and transportation. www.gov.cn
Regulatory Classification of this compound
| Jurisdiction | Regulatory Body | Classification | Effective Date | Key Details |
|---|---|---|---|---|
| United States | Drug Enforcement Administration (DEA) | List I Chemical | April 15, 2020 | Initially included amides, carbamates, and salts. govinfo.govfederalregister.gov |
| United States | Drug Enforcement Administration (DEA) | List I Chemical (Expanded) | November 30, 2023 | Definition modified to include halides. federalregister.gov |
| International | UN Commission on Narcotic Drugs (CND) | Table I of the 1988 Convention | March 2022 | Action based on INCB recommendation. europa.euregulations.gov |
| European Union | European Commission | Scheduled Substance | November 25, 2022 | Harmonized control and monitoring within the EU. europa.eu |
| China | Ministry of Public Security, et al. | Managed as Precursor Chemical (Class II) | September 1, 2024 | Requires government approval for purchase and transport. cirs-group.comwww.gov.cn |
Impact on Research and Handling Protocols
The classification of this compound as a List I precursor has significant implications for its legitimate use in research and industry, mandating strict handling and monitoring protocols.
Handlers of this compound and its regulated forms are subject to the comprehensive chemical regulatory provisions of the CSA. federalregister.gov These requirements are designed to prevent the diversion of the chemical for illicit purposes and include:
Registration: Manufacturers, distributors, importers, and exporters of List I chemicals must register with the DEA. wisc.eduusdoj.gov While research laboratories are not typically required to obtain this specific license, they may need to provide suppliers with documentation justifying the legitimate research purpose of the chemical. wisc.edu
Security: Registrants must implement effective security controls to prevent the theft and diversion of the chemical. federalregister.gov
Record-Keeping and Reporting: All transactions must be documented, and records must be kept for at least two years. wikipedia.org Unusual sales, losses, or theft must be reported to the DEA. wikipedia.org
Import/Export: All international transactions require an import/export declaration and are subject to DEA authorization. regulations.govfederalregister.gov
These protocols necessitate a robust chemical hygiene and management plan for any institution utilizing this compound, ensuring full compliance with federal law. ttu.edu
Despite its regulatory controls, this compound serves a crucial role in forensic science and pharmaceutical analysis as an analytical reference standard. It is commercially available as "Fentanyl Related Compound B" from pharmacopeial sources like the USP. sigmaaldrich.cn
Its primary use in this context is for the identification and quantification of impurities found in samples of illicitly manufactured fentanyl. sigmaaldrich.cn The presence of this compound in a seized drug sample can indicate that the fentanyl was produced via a specific synthetic route (the Gupta method), which uses 4-AP as a starting material instead of other precursors like NPP or ANPP. federalregister.govfederalregister.gov Forensic laboratories use a certified reference standard of 4-AP to confirm its presence in samples via analytical techniques like gas chromatography-mass spectrometry (GC-MS). springermedizin.detandfonline.com This information is vital for law enforcement and public health officials to track manufacturing trends and understand the composition of drugs circulating in the illicit market. springermedizin.de
Future Directions in 1 Phenylpiperidin 4 Amine Research
Development of Novel Therapeutic Agents
The inherent structural features of the 1-phenylpiperidin-4-amine core make it a privileged scaffold for designing new drugs. Ongoing research is focused on harnessing this potential to create next-generation therapeutics for pain, neurological disorders, and cancer.
Next-Generation Opioid Analgesics and Antagonists with Improved Safety Profiles
The phenylpiperidine class, which includes potent analgesics like fentanyl and its analogs, has been pivotal in pain management. painphysicianjournal.comwikipedia.org These compounds primarily act as agonists at the mu-opioid receptor. painphysicianjournal.com Future research endeavors are aimed at modifying the core 4-anilinopiperidine structure, a key component of fentanyl, to develop novel analgesics. nih.gov The goal is to dissociate the desired analgesic effects from the adverse side effects that plague current opioid therapies.
One promising avenue is the development of mixed opioid receptor profiles, such as MOR agonists/DOR antagonists, which have shown potent antinociceptive effects with potentially reduced tolerance and physical dependence in preclinical studies. mdpi.com By subtly altering the substituents on the piperidine (B6355638) nitrogen and the anilido phenyl group of the 4-anilinopiperidine scaffold, researchers aim to create compounds with optimized efficacy and a more favorable safety margin. nih.gov For instance, the incorporation of a 4-phenyl group into 4-anilinopiperidines has already led to a new class of potent opioid analgesics. nih.gov
Table 1: Examples of Phenylpiperidine-Based Opioid Analgesics This table is for illustrative purposes and does not imply endorsement or comprehensive listing.
| Compound | Class | Mechanism of Action | Key Structural Feature |
| Fentanyl | Phenylpiperidine | Mu-opioid receptor agonist | 4-anilidopiperidine core |
| Remifentanil | Phenylpiperidine | Mu-opioid receptor agonist | Ester linkage allowing rapid metabolism |
| Sufentanil | Phenylpiperidine | Mu-opioid receptor agonist | Thienyl group modification |
| Alfentanil | Phenylpiperidine | Mu-opioid receptor agonist | Tetrazolone group on the piperidine nitrogen |
Agents for Neurological Disorders (e.g., Alzheimer's, Neuropathic Pain)
The versatility of the phenylpiperidine scaffold extends beyond opioid receptors. Derivatives are being investigated as high-affinity ligands for sigma receptors, which are implicated in a variety of central nervous system functions and represent a potential target for novel psychotherapeutic agents. nih.govresearchgate.net Researchers have successfully synthesized 4-phenylpiperidine (B165713) derivatives that bind to sigma receptors with high affinity (Ki = 1-10 nM) and selectivity over dopamine (B1211576) and phencyclidine receptors. nih.gov
Furthermore, structure-activity relationship (SAR) studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogs have identified compounds with high selectivity for the sigma-1 receptor subtype. researchgate.net This targeted approach could lead to the development of drugs for neurological conditions such as neuropathic pain and Alzheimer's disease. The ability to modify the scaffold, for example by replacing the phenyl ring of the acetamide (B32628) moiety with other aromatic systems like thiophene (B33073) or naphthyl, allows for fine-tuning of receptor affinity and selectivity. researchgate.net Additionally, certain 4-phenylpiperidine derivatives, such as budipine, have been explored as antiparkinsonian agents. wikipedia.org
Anticancer and Anti-inflammatory Agents
Recent research has highlighted the potential of piperidine derivatives in oncology and immunology. By integrating the piperidine moiety with other heterocyclic systems, scientists are creating novel compounds with significant biological activity.
For instance, new derivatives of 1,2-benzothiazine containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent have demonstrated potent cytotoxic activity against breast adenocarcinoma cell lines (MCF7), in some cases exceeding that of the reference drug doxorubicin. nih.gov Molecular docking studies suggest these compounds may act as topoisomerase II inhibitors, a common mechanism for anticancer drugs. nih.gov Similarly, conjugates of phenylthiazolidin-4-one and piperazine (B1678402) have been designed and evaluated for their anticancer properties. researchgate.net
In the realm of anti-inflammatory agents, novel piperidin-4-one imine derivatives have been synthesized and are being explored for their antioxidant and anti-inflammatory potential. researchgate.net The presence of carbonyl and amine functionalities in the piperidin-4-one structure provides a versatile platform for introducing a range of substituents to create compounds that can combat oxidative species involved in inflammatory processes. researchgate.net
Table 2: Anticancer Activity of Selected 1,2-Benzothiazine-Phenylpiperazine Derivatives Data extracted from a study on a breast adenocarcinoma cell line (MCF7). nih.gov
| Compound ID | Substituent | Cytotoxicity vs. Doxorubicin |
| BS130 | 1-(3,4-dichlorophenyl)piperazine | More cytotoxic |
| BS230 | 1-(3,4-dichlorophenyl)piperazine | More cytotoxic |
Exploration of Structure-Activity Relationships for Targeted Drug Design
A deep understanding of the structure-activity relationship (SAR) is crucial for the rational design of new drugs. For the this compound scaffold, SAR studies have provided invaluable insights into how specific structural modifications influence biological activity.
Extensive SAR studies focus on developing analogs that can produce strong therapeutic effects without unwanted side effects. mdpi.com For example, in the development of NAPE-PLD inhibitors, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine conformationally restricted the molecule and increased its inhibitory potency threefold. acs.orgresearchgate.net Further modification by exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine enhanced activity by another tenfold, leading to a potent inhibitor with drug-like properties. acs.orgresearchgate.net
In the context of sigma receptor ligands, SAR studies of N-(1-benzylpiperidin-4-yl)arylacetamides revealed that the electrostatic properties of substituents on the phenylacetamide aromatic ring strongly influence binding affinity. researchgate.net This knowledge allows medicinal chemists to strategically modify the scaffold to optimize interactions with the target receptor, enhancing potency and selectivity. gu.se
Application of Advanced Computational and Analytical Techniques
Modern drug discovery is increasingly reliant on advanced computational and analytical methods to accelerate the design and optimization process. For this compound derivatives, these techniques are proving to be indispensable.
Molecular docking studies are frequently used to predict how these molecules bind to their biological targets, such as topoisomerase IIα in cancer cells. nih.gov These simulations provide a visual and energetic understanding of the interactions between the ligand and the active site of the protein, guiding the design of more potent derivatives. For example, docking studies have shown that the phenylpiperazine part of certain molecules can slide between nucleic acid bases, engaging in π-π stacking interactions. nih.gov
Quantum chemical computational studies, such as Density Functional Theory (DFT), are also being applied. researchgate.net DFT helps in predicting the electronic properties of new piperidin-4-one derivatives, identifying the most reactive and stable structures. This information is essential for both the synthesis and the prediction of binding affinities with biological targets, thereby enhancing the understanding of their mechanisms of action. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-Phenylpiperidin-4-amine, and how do reaction conditions affect yield?
- Methodological Answer : this compound can be synthesized via Mannich reactions using formaldehyde and aniline derivatives with piperidine precursors. For example, reacting 4-aminopiperidine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields substituted derivatives . Alkylation of N-phenylpiperidin-4-amine with alkyl halides (e.g., ethyl bromide) under reflux in acetonitrile achieves ~85% purity, but requires purification via column chromatography (silica gel, hexane/ethyl acetate) . Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (alkylation) | 85% | |
| Purification method | Column chromatography (hexane:EtOAc) |
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) (expected [M+H]⁺ = 177.14 g/mol for C₁₁H₁₆N₂) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For dihydrochloride salts, elemental analysis (C, H, N, Cl) confirms stoichiometry .
Q. What safety protocols are essential when handling this compound dihydrochloride?
- Methodological Answer : The dihydrochloride form (CAS 1082662-38-1) requires handling in a fume hood due to risks of inhalation (H335) and skin irritation (H315) . Use PPE (gloves, goggles) and store at -20°C in airtight containers. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., receptor binding assays vs. functional cellular assays). Use meta-analytical frameworks to quantify heterogeneity (e.g., I² statistic) across studies . For example, if EC₅₀ values for serotonin receptor binding vary, assess batch purity (via HPLC) and control for solvent effects (DMSO vs. saline) . Example Analysis :
| Study | EC₅₀ (nM) | Assay Type | Solvent |
|---|---|---|---|
| A | 120 ± 15 | Radioligand binding | DMSO |
| B | 280 ± 30 | Functional (cAMP) | Saline |
Q. What strategies improve the selectivity of this compound derivatives for CNS targets?
- Methodological Answer : Modify the piperidine substituents to enhance blood-brain barrier (BBB) penetration. For instance, N-benzyl groups increase lipophilicity (logP > 2.5), while polar groups (e.g., -OH) reduce it. Use molecular docking (e.g., AutoDock Vina) to predict binding to dopamine D2 vs. sigma-1 receptors. Validate with in situ brain perfusion models .
Q. How can impurity profiles of this compound be quantified during pharmaceutical synthesis?
- Methodological Answer : Employ LC-MS/MS to detect trace impurities (e.g., despropionyl fentanyl analogs). Calibrate against reference standards (e.g., Cayman Chemical’s Item No. 20086) and use Q-TOF mass spectrometry for structural elucidation. Limit impurities to <0.1% per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
